molecular formula C5H4ClN3O B3158232 2-Chloropyrimidine-5-carboxamide CAS No. 856595-94-3

2-Chloropyrimidine-5-carboxamide

Cat. No.: B3158232
CAS No.: 856595-94-3
M. Wt: 157.56 g/mol
InChI Key: CMBRIPQIRNNMEA-UHFFFAOYSA-N
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Description

It is a white crystalline solid that is soluble in organic solvents. They are known for their wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .

Preparation Methods

The synthesis of 2-Chloropyrimidine-5-carboxamide involves various methods. One common synthetic route includes the reaction of 2-chloropyrimidine with formamide under specific conditions . Industrial production methods often employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification and purification of the compound .

Chemical Reactions Analysis

2-Chloropyrimidine-5-carboxamide undergoes several types of chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

2-Chloropyrimidine-5-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.

    Biology: It has been studied for its potential anti-inflammatory and antibacterial properties.

    Medicine: Pyrimidine derivatives, including this compound, are being explored for their potential use in drug development, particularly for their anti-inflammatory and antiviral activities.

    Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to its inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This inhibition helps reduce inflammation and related symptoms.

Comparison with Similar Compounds

2-Chloropyrimidine-5-carboxamide can be compared with other similar compounds, such as:

    2-Chloropyrimidine-5-carboxylic acid: This compound has a similar structure but with a carboxylic acid group instead of a carboxamide group.

    Pyrimidine-2-carboxylic acid: This compound has the carboxylic acid group at position 2 instead of position 5.

    5-Methyl-2-pyrazinecarboxylic acid: This compound has a methyl group at position 5 and a carboxylic acid group at position 2.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-chloropyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O/c6-5-8-1-3(2-9-5)4(7)10/h1-2H,(H2,7,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBRIPQIRNNMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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